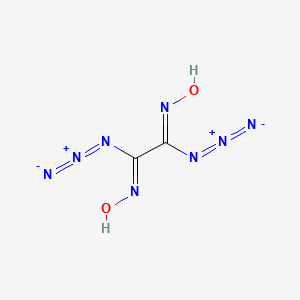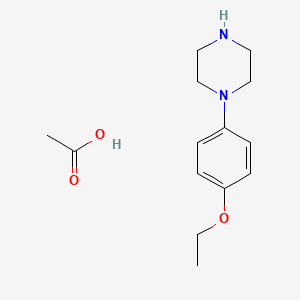
Acetic acid;1-(4-ethoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;1-(4-ethoxyphenyl)piperazine is a compound that combines the structural features of acetic acid and 1-(4-ethoxyphenyl)piperazine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both acetic acid and piperazine moieties in its structure allows it to participate in a variety of chemical reactions and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(4-ethoxyphenyl)piperazine typically involves the reaction of 1-(4-ethoxyphenyl)piperazine with acetic acid. One common method includes the use of acetic anhydride as a reagent to facilitate the acetylation of 1-(4-ethoxyphenyl)piperazine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
化学反应分析
Types of Reactions
Acetic acid;1-(4-ethoxyphenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
科学研究应用
Acetic acid;1-(4-ethoxyphenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of acetic acid;1-(4-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with receptors or enzymes, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of an ethoxy group.
1-(4-Fluorophenyl)piperazine: Contains a fluorine atom instead of an ethoxy group.
Uniqueness
Acetic acid;1-(4-ethoxyphenyl)piperazine is unique due to the presence of both acetic acid and 1-(4-ethoxyphenyl)piperazine moieties. This combination allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
属性
CAS 编号 |
5472-40-2 |
|---|---|
分子式 |
C14H22N2O3 |
分子量 |
266.34 g/mol |
IUPAC 名称 |
acetic acid;1-(4-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O.C2H4O2/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14;1-2(3)4/h3-6,13H,2,7-10H2,1H3;1H3,(H,3,4) |
InChI 键 |
GTDSUYKWLCQJEL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2CCNCC2.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)

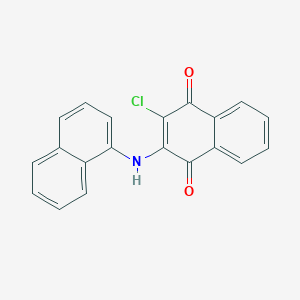
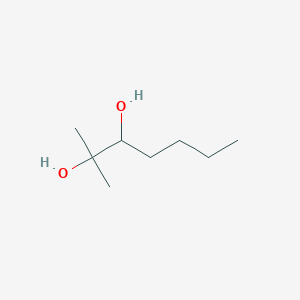
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)
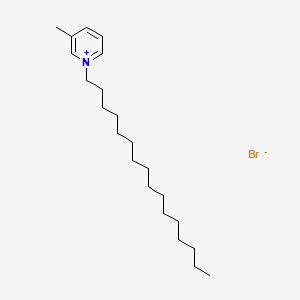

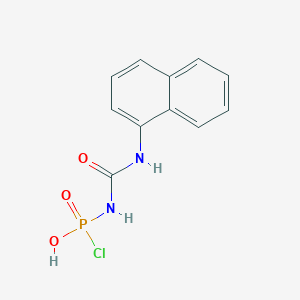
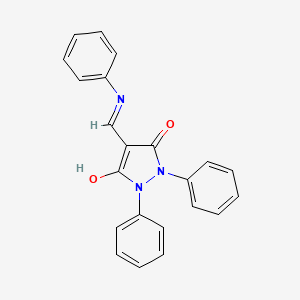
![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)

